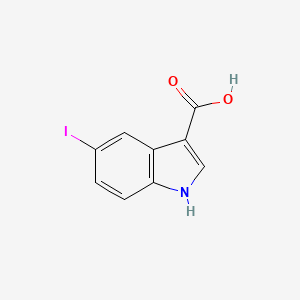

5-Iodo-1H-indole-3-carboxylic acid

Description

Significance of the Indole (B1671886) Scaffold in Advanced Chemical Sciences

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged pharmacophore in medicinal chemistry. researchgate.netresearchgate.net Its chemical reactivity and ability to be readily modified have led to the creation of numerous new lead molecules for drug discovery. nih.gov Indole derivatives are integral to a wide array of biologically active compounds, including pharmaceuticals, natural products, and functional materials. biosynth.comnih.govmdpi.com The nitrogen atom in the pyrrole ring can participate in hydrogen bonding, which is crucial for the biological activity of many indole-containing compounds. creative-proteomics.com

The applications of indole derivatives are extensive, spanning from medicinal chemistry to materials science. In medicine, they are investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. biosynth.comnih.gov Notably, compounds like the vinca (B1221190) alkaloids (e.g., vincristine) for cancer treatment and reserpine (B192253) for hypertension highlight the therapeutic importance of the indole nucleus. nih.govnih.gov Recent research continues to explore their potential in treating neurodegenerative diseases, diabetes, and even drug-resistant infections. nih.govmdpi.com

Beyond pharmaceuticals, indole-based compounds are crucial in agriculture as plant growth regulators, such as indole-3-acetic acid. creative-proteomics.combeilstein-journals.org In materials science, the electron-rich and planar nature of fused indole systems makes them suitable for applications in dye-sensitized solar cells and other organic functional materials. researchgate.net

Evolution of Research on Halogenated Indole Carboxylic Acids

The introduction of halogen atoms into the indole carboxylic acid structure has been a key strategy in medicinal chemistry to modulate the bioactivity of these molecules. nih.gov Halogenation can significantly influence a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Research has shown that the position and nature of the halogen substituent on the indole ring can have a profound impact on biological activity. For instance, studies on meridianins, a class of marine-derived indole alkaloids, revealed that bromine substitution at the C-5 or C-6 position of the indole ring enhances their inhibitory potency against certain kinases. nih.gov Similarly, in the development of HIV-1 integrase inhibitors, halogenated phenyl groups were introduced to the indole-2-carboxylic acid core to improve interactions with the viral DNA. mdpi.comrsc.org

The synthesis of halogenated indole carboxylic acids has also evolved, with the development of more efficient and regioselective methods. For example, direct C5-H iodination of indoles has been achieved using reagents like N-iodosuccinimide (NIS) in the presence of a Lewis acid. rsc.org These advancements in synthetic chemistry have facilitated the exploration of a wider range of halogenated indole derivatives in various research fields.

Specific Focus on 5-Iodo-1H-indole-3-carboxylic Acid in Scholarly Investigations

Among the halogenated indole carboxylic acids, this compound has emerged as a compound of interest in scholarly investigations. Its specific structure, featuring an iodine atom at the 5-position of the indole ring and a carboxylic acid group at the 3-position, makes it a valuable intermediate and building block for the synthesis of more complex molecules.

The presence of the iodine atom offers a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups. This versatility is crucial in the design and synthesis of novel compounds with tailored properties for specific applications. Research on this compound and its derivatives contributes to the broader understanding of structure-activity relationships within the family of halogenated indoles.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| Chemical Formula | C9H6INO2 |

| Molecular Weight | 287.05 g/mol |

| CAS Number | 1190847-04-1 |

| Appearance | Solid |

| InChI Key | ALHAYYZMAAKVSE-UHFFFAOYSA-N |

This table is based on data from various chemical suppliers and databases. echemi.comchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1H-indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHAYYZMAAKVSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=CN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis and Methodological Advancements for 5 Iodo 1h Indole 3 Carboxylic Acid

Established Synthetic Pathways for Indole-3-carboxylic Acid Scaffolds

The indole-3-carboxylic acid framework is a common motif in biologically active molecules, and numerous synthetic strategies have been developed for its construction. These can be broadly categorized into methods that functionalize a pre-existing indole (B1671886) ring and those that build the heterocyclic ring system from acyclic precursors.

Direct functionalization of the indole nucleus at the C3 position is a common strategy due to the inherent nucleophilicity of this position.

Electrophilic Substitution : The indole ring readily undergoes electrophilic substitution, primarily at the C3 position. While direct carboxylation can be challenging, related functional groups can be introduced and later converted to a carboxylic acid. For instance, the Vilsmeier-Haack reaction introduces a formyl group at C3, which can then be oxidized to a carboxylic acid.

Metal-Free Alkylation : Recent advancements include metal-free, Cs2CO3/oxone®-mediated C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols. chemrxiv.org This reaction proceeds through an initial oxidation of the alcohol to an aldehyde, followed by condensation onto the indole and subsequent reduction. chemrxiv.org

C-H Arylation : While not a direct route to the carboxylic acid, iodine-catalyzed C3 arylation of indoles with p-quinols demonstrates the facile C-C bond formation at this position. dntb.gov.uaias.ac.in This reaction proceeds rapidly via a Michael addition pathway. ias.ac.in Palladium-catalyzed direct C3-arylations have also been developed, though selectivity can be a challenge. dntb.gov.ua

Directed C-H Functionalization : Palladium(II)-catalyzed C-H arylations of free (NH) indoles can be directed by various carbonyl groups at the C3 position. nih.govnih.gov However, these reactions can sometimes lead to subsequent transformations, such as decarboxylation when using indole-3-carboxylic acid as the starting material. nih.govnih.govacs.org

Building the indole ring system with the C3-carboxylic acid moiety already incorporated or planned is a powerful approach.

Reissert Indole Synthesis : A classic method involves the reductive cyclization of o-nitrophenylpyruvic acids to form indole-2-carboxylic acids. researchgate.net While this primarily yields the 2-carboxy isomer, modifications and alternative strategies starting from different precursors can target the 3-carboxy variant.

Cascade Reactions from Isatins : A robust, one-pot cascade method for synthesizing indole-3-carboxylic acids utilizes isatins and dimethyl sulfoxide (B87167) (DMSO). rsc.org This process involves a one-carbon translocation through the in-situ generation of an α,β-unsaturated methylvinylsulfoxide, followed by amide bond cleavage and ring closure. rsc.org

Rhodium-Catalyzed Annulation : A rhodium-catalyzed, aldehyde-directed oxidative [3+2] cascade annulation of indolecarbaldehydes with alkynes has been developed to create fused ring systems. acs.org While this specific example builds a cyclopenta[b]indol-1(4H)-one, it highlights the use of annulation strategies starting from functionalized indoles. acs.org

Flow Synthesis : A flow-based synthesis of indole-3-carboxylic esters has been developed, demonstrating a scalable and rapid approach. beilstein-journals.org This method involves the SNAr reaction of a substituted aniline (B41778) with ethyl cyanoacetate, followed by a key reductive cyclization step using a palladium on carbon (Pd/C) catalyst. beilstein-journals.org

The carboxylic acid group at C3 can serve as a synthetic handle that is later removed. This reactivity is a key consideration in planning multi-step syntheses.

Decarboxylative C2-Arylation : The functionalization of indole-3-carboxylic acid with aryl iodides using a palladium(II)-catalyst system can lead to decarboxylation followed by the formation of C2-arylated indoles. nih.govacs.orgacs.org This transformation occurs with complete site selectivity, providing C2-arylation products in high yields. acs.org

Gold-Catalyzed Decarboxylative Coupling : A gold(III)-catalyzed decarboxylative coupling of indole-3-carboxylic acids with benzylic alcohols provides an efficient route to 3-benzylindoles. acs.org This cascade reaction proceeds in water and represents the first use of a gold(III) catalyst for the decarboxylative activation of carboxyindoles. acs.org

Copper-Catalyzed Decarboxylative Aminomethylation : In a copper-catalyzed reaction, indole-3-carboxylic acids can undergo decarboxylative aminomethylation with 1,2-oxazetidines. organic-chemistry.org This method efficiently synthesizes diverse 3-aminomethylindoles and showcases the utility of the carboxyl group as a leaving group in C-C bond formation. organic-chemistry.org

Regioselective Iodination Methodologies

Achieving the desired 5-iodo substitution on the indole-3-carboxylic acid scaffold requires highly regioselective methods to avoid functionalization at other positions of the electron-rich indole ring.

Direct C-H activation and subsequent iodination at the C5 position is the most straightforward approach. The presence of an electron-withdrawing group at the C3 position, such as a carbaldehyde or ester, directs the iodination to the C5 position.

An efficient and highly regioselective method for the direct C5-H iodination of indoles has been developed, which is particularly effective for substrates bearing an electron-withdrawing group at the C3-position. rsc.orgresearchgate.net This approach is metal-free and proceeds under mild conditions. rsc.org The reaction of indole-3-carbaldehyde or ethyl indole-3-carboxylate (B1236618) with N-iodosuccinimide (NIS) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) provides the C5-iodinated products in good yields. researchgate.netrsc.org The aldehyde or ester can subsequently be oxidized to the target carboxylic acid.

| Substrate | Reagent | Lewis Acid (equiv.) | Solvent | Temp. | Yield (%) | Ref. |

| 1H-Indole-3-carbaldehyde | NIS | BF₃·OEt₂ (2) | DCM | r.t. | 78 | rsc.org |

| Ethyl 1H-indole-3-carboxylate | NIS | BF₃·OEt₂ (2) | DCM | r.t. | 70 | rsc.org |

This method's practicality is enhanced by its tolerance for various functional groups and its potential for late-stage functionalization in medicinal chemistry contexts. rsc.org Mechanistic studies suggest the reaction proceeds via a radical pathway. rsc.orgresearchgate.net

Hypervalent iodine reagents are versatile, environmentally friendly compounds used for a wide range of oxidative transformations, including halogenations. acs.orgorganic-chemistry.org Their reactivity can be tuned by ancillary ligands and additives.

Activation and Reactivity : Hypervalent iodine(III) compounds like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) and iodosylbenzene can be activated by Lewis or Brønsted acids. rsc.org The phenyliodo group is considered a "hypernucleofuge" or super leaving group, facilitating reactions. rsc.org

Regioselective Functionalization : While specific examples for the C5-iodination of indole-3-carboxylic acid using hypervalent iodine reagents are less common in the provided context, these reagents are known to mediate highly regioselective reactions. For instance, metal-free, hypervalent iodine-mediated reactions can achieve C2-acetoxylation and C3-oxidation of N-substituted indoles. acs.org The specific outcome is often controlled by the stoichiometry of the hypervalent iodine reagent used. acs.org

Radical Processes : Some transformations involving hypervalent iodine reagents proceed through radical intermediates. acs.org For example, a combination of a silver catalyst and a hypervalent iodine oxidant (phenyliodine diacetate) enabled the C5-selenylation of indole scaffolds, a process that follows a radical pathway. acs.org This indicates the potential for directing radical halogenation to the C5 position under similar conditions.

Advanced Synthetic Protocols for 5-Iodo-1H-indole-3-carboxylic Acid

Recent advancements in synthetic methodologies have focused on improving the yield, purity, and scalability of this compound synthesis. These protocols often involve direct iodination of the indole nucleus, a reaction that requires careful control to achieve the desired regioselectivity.

The direct C5-H iodination of indoles is a prominent method for synthesizing 5-iodoindole (B102021) derivatives. rsc.org Optimization of reaction conditions is crucial for maximizing yield and purity. For instance, the iodination of indole-3-carbaldehyde using N-iodosuccinimide (NIS) as the iodine source and BF₃·Et₂O as a catalyst in dichloromethane (B109758) (DCM) has been shown to be effective. rsc.org A study demonstrated that using 2 equivalents of BF₃·Et₂O resulted in a 78% yield of 5-iodo-1H-indole-3-carbaldehyde. rsc.org Increasing the amount of the Lewis acid to 5 equivalents did not lead to a further increase in yield. rsc.org

The choice of solvent and base can also significantly impact the reaction outcome. In the synthesis of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters, temperature control is critical. For nitro-activated substrates, reactions proceed reasonably at 90–95 °C, while cyano-activated substrates require higher temperatures of 125–130 °C for significant conversion. mdpi.com The amount of base, such as K₂CO₃, is also optimized, with 2 equivalents generally providing the best results. mdpi.com

Flow chemistry offers a scalable and efficient alternative to batch processes. In the synthesis of an auxin mimic, a flow-based approach was used to scale up the production of a key indole intermediate. beilstein-journals.org The optimization of solvent, base, temperature, and reagent stoichiometry was conducted to identify flow-compatible conditions. beilstein-journals.org While dichloromethane (DCM) was initially used, it proved incompatible with a subsequent hydrogenation step. beilstein-journals.org A switch to ethyl acetate (B1210297) (EtOAc) diluted with ethanol (B145695) (EtOH) and an acetic acid additive allowed for the successful reductive cyclization to the desired indole product. beilstein-journals.org

Table 1: Optimization of Iodination of Indole-3-carbaldehyde rsc.org

| Entry | Reagent | Catalyst (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | NIS | BF₃·Et₂O (0.5) | DCM | r.t. | 47 |

| 2 | NIS | BF₃·Et₂O (2) | DCM | r.t. | 78 |

| 3 | NIS | BF₃·Et₂O (5) | DCM | r.t. | 77 |

| 4 | NIS | - | DCM | r.t. | 23 |

Reaction conditions: indole-3-carbaldehyde (0.5 mmol), NIS (0.5 mmol), catalyst, solvent (3 mL) at room temperature for 4 h under air. Isolated yields.

Protecting the indole nitrogen is a common strategy to prevent side reactions and direct the regioselectivity of electrophilic substitution, including iodination. mdpi.orgyoutube.com The choice of protecting group is critical and depends on the specific reaction conditions and the desired final product.

Commonly used N-protecting groups for indoles include arylsulfonyl derivatives (e.g., tosyl), carbamates (e.g., BOC), and various alkyl groups (e.g., benzyl). mdpi.org The 2-phenylsulfonylethyl group has been identified as a useful protecting group for the indole nitrogen, as it can be readily removed under basic conditions. researchgate.net Similarly, the pivaloyl group offers protection for both the N-1 and C-2 positions due to steric hindrance, but its removal can be challenging. mdpi.org A method using lithium diisopropylamide (LDA) has been developed for the efficient deprotection of pivaloylindoles. mdpi.org

In the context of iodination, protecting groups can influence the outcome of the reaction. For example, the synthesis of 5-iodo-1-tosyl-1H-indole-3-carbaldehyde and 1-benzyl-5-iodo-1H-indole-3-carbaldehyde demonstrates the use of N-tosyl and N-benzyl protecting groups, respectively, in directing the iodination to the C5 position. rsc.org The presence of these groups can affect the reactivity of the indole ring and the regioselectivity of the halogenation. uri.edu

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and developing new synthetic routes. Investigations have focused on elucidating the pathways of halogenation and the role of catalysts and solvents.

Free-radical halogenation is a well-established mechanism, particularly for alkanes and alkyl-substituted aromatics under UV light. wikipedia.org This process involves initiation, propagation, and termination steps, with halogen radicals acting as key intermediates. wikipedia.org While electrophilic substitution is a common pathway for indole halogenation, radical mechanisms can also be involved, especially under certain conditions.

Visible light-induced radical cyclization of o-iodophenylacrylamides has been used to synthesize indolin-2-ones, indicating the involvement of radical intermediates in indole ring formation. researchgate.net Photocatalytic radical cascade reactions have also been developed for the synthesis of indole-based compounds. researchgate.net These reactions often proceed through one-electron-transfer couplings, generating aryl radicals as key intermediates under mild conditions, sometimes even without the need for metal or photo-redox catalysts. researchgate.net

In the context of direct indole halogenation, the reaction of 2-trifluoromethylindole with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and iodine proceeds without the need for a Lewis acid, suggesting a highly reactive indole nucleus towards electrophiles, though the specific involvement of radical pathways in this direct halogenation was not explicitly detailed. nih.gov

Catalytic systems and solvents play a pivotal role in the efficiency and selectivity of this compound synthesis. As previously mentioned, Lewis acids like BF₃·Et₂O can significantly promote the iodination of indoles with NIS. rsc.org The choice of solvent can also dictate the reaction pathway. For instance, in halogen-induced cyclizations, protic solvents like ethanol or methanol (B129727) can favor exo-cyclization to form indoles, while aprotic solvents such as acetonitrile (B52724) or dichloromethane can lead to endo-cyclization to produce quinolines. mdpi.com

In transition metal-catalyzed syntheses of indole-3-carboxylate esters, various catalysts based on copper, palladium, and rhodium have been employed. mdpi.com For example, a ligand-free copper(I)-catalyzed synthesis has been developed using Cs₂CO₃ in aqueous DMSO at 100 °C. mdpi.com Palladium complexes have also been utilized for the construction of indoles from Blaise reaction intermediates. mdpi.com

The acidity of the reaction medium can also modulate the regioselectivity of reactions involving indoles. uri.edu In the palladium-catalyzed oxidative cross-coupling of N-alkylindoles, tuning the acidity was found to be crucial for both activity and preventing the decomposition of the sensitive indole substrates. uri.edu Computational and experimental data from this study suggested that the mechanism for C-H palladation of the indoles is best described as a concerted metalation-deprotonation (CMD) process. uri.edu

Furthermore, the synthesis of 5-hydroxyindole (B134679) derivatives has been achieved through methods like the Nenitzescu reaction, with large-scale production being feasible under optimized conditions. researchgate.net The choice of reagents and reaction conditions in these multi-step syntheses is critical for achieving the desired products in high yield and purity. nih.gov

Advanced Spectroscopic and Structural Elucidation of 5 Iodo 1h Indole 3 Carboxylic Acid

High-Resolution Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, offers a molecular fingerprint based on the vibrations of chemical bonds. horiba.com These techniques are invaluable for identifying functional groups and understanding the intermolecular interactions within the crystalline structure of 5-Iodo-1H-indole-3-carboxylic acid. In the solid state, indole (B1671886) carboxylic acids often form hydrogen-bonded dimers, which significantly influences their vibrational spectra. mdpi.comnih.gov

The FT-IR and FT-Raman spectra of this compound exhibit several characteristic bands that can be assigned to specific vibrational modes of the molecule. The presence of the indole ring, the carboxylic acid group, and the carbon-iodine bond gives rise to a unique spectral pattern.

A crucial feature in the IR spectrum of carboxylic acids is the very broad O-H stretching absorption, typically found in the range of 2500-3300 cm⁻¹, which is characteristic of hydrogen-bonded dimers. libretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid dimer is expected near 1710 cm⁻¹. libretexts.org The N-H stretching vibration of the indole ring typically appears as a sharp band around 3350-3450 cm⁻¹. researchgate.net The presence of the iodine atom influences the vibrational modes of the benzene (B151609) portion of the indole ring.

While specific, comprehensive vibrational data for this compound is not extensively detailed in the public literature, analysis of related indole derivatives provides a strong basis for assignments. unlp.edu.ar For instance, the IR spectrum of ethyl 5-iodo-1H-indole-3-carboxylate shows bands at 3276 cm⁻¹ (N-H stretch) and 1672 cm⁻¹ (C=O stretch). rsc.org

Table 1: Predicted Characteristic Vibrational Frequencies for this compound and Their Assignments

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O-H stretch (in dimer) | 2500-3300 | Broad, Strong | Overlaps with C-H stretching bands. |

| N-H stretch | 3350-3450 | Medium, Sharp | Characteristic of the indole N-H group. |

| C-H stretch (aromatic) | 3000-3100 | Medium to Weak | |

| C=O stretch (in dimer) | ~1710 | Strong | Key indicator of the carboxylic acid group. |

| C=C stretch (aromatic) | 1450-1600 | Medium to Strong | Multiple bands expected. |

| N-H bend | 1500-1650 | Medium | |

| C-O stretch | 1210-1320 | Strong | Coupled with O-H in-plane bending. |

| O-H bend (out-of-plane) | ~920 | Broad, Medium | Characteristic of carboxylic acid dimers. |

This table is predictive, based on typical values for related compounds.

To definitively assign vibrational modes, particularly those involving hydrogen atoms (O-H and N-H), studies on deuterated derivatives are employed. Isotopic substitution of hydrogen with deuterium (B1214612) (D) results in a predictable shift of the corresponding vibrational frequency to a lower wavenumber, due to the increased mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. core.ac.uk It provides detailed information about the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum of this compound reveals the chemical environment and connectivity of the hydrogen atoms. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a very downfield chemical shift, often above 10-12 ppm. libretexts.org The N-H proton of the indole ring also appears as a broad singlet, usually in the range of 11-12 ppm in DMSO-d₆. The protons on the indole ring will show characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing carboxylic acid group and the iodine atom.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in the range of 160-180 ppm. libretexts.org The carbons of the indole ring will have distinct chemical shifts, with the carbon atom bearing the iodine (C5) showing a significantly lower chemical shift due to the heavy atom effect.

While a complete, assigned NMR dataset for this compound is not found in the searched results, data for closely related compounds like ethyl 5-iodo-1H-indole-3-carboxylate provides valuable insight. For this ester, the indole protons appear at δ 8.34, 8.07, 7.47, and 7.34 ppm, and the indole carbons at δ 135.6, 133.2, 130.5, 128.9, 128.2, 114.9, 106.0, and 85.8 ppm. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N-H | ~12.1 | - |

| C2-H | ~8.1 | ~128 |

| C4-H | ~8.3 | ~129 |

| C5 | - | ~86 |

| C6-H | ~7.5 | ~131 |

| C7-H | ~7.3 | ~115 |

| COOH | ~12.5 | ~165 |

| C3 | - | ~106 |

| C3a | - | ~128 |

This table contains predicted values based on data from similar structures and general NMR principles. rsc.orgmdpi.com

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques are essential. core.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the protons on the benzene ring portion of the indole nucleus.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbons (those without attached protons), such as C3, C3a, C5, and C7a, and for confirming the position of the carboxylic acid group at C3 and the iodine atom at C5. core.ac.uk

For this compound, an HMBC experiment would show a correlation between the proton at C2 and the carbonyl carbon of the carboxylic acid, confirming the C3 substitution. Correlations between the protons on the benzene ring and the iodinated carbon (C5) would definitively establish the position of the iodine atom.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.org

For this compound (C₉H₆INO₂), the exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm the molecular formula. The molecular ion peak ([M]⁺) would be observed in the mass spectrum.

The fragmentation of indole derivatives under electron impact (EI) ionization often involves characteristic losses. researchgate.net For hydroxyindole-3-carboxylic acids, a common initial fragmentation is the loss of a hydroxyl radical (•OH) or a water molecule (H₂O). researchgate.net For this compound, the most prominent fragmentation pathways would likely involve the loss of the carboxyl group (•COOH, 45 Da) and subsequent fragmentation of the indole ring. libretexts.org The presence of iodine, with its characteristic isotopic pattern, would be evident in the mass spectrum of the molecular ion and any iodine-containing fragments.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 301 | [C₉H₆INO₂]⁺ | Molecular Ion ([M]⁺) |

| 284 | [M - OH]⁺ | Loss of hydroxyl radical |

| 256 | [M - COOH]⁺ | Loss of the carboxyl group |

These predictions are based on general fragmentation patterns of carboxylic acids and indole compounds. libretexts.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for determining the precise elemental formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound (C₉H₆INO₂), the theoretical exact mass can be calculated, providing a benchmark for experimental verification. While specific experimental HRMS data for this exact compound is not detailed in the provided search results, the calculated value serves as the primary reference for its identification. The exact mass of a related compound, 5-hydroxy-1H-indole-3-carboxylic acid, has been computed as 177.042593085 Da. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆INO₂ |

| Calculated Exact Mass | 286.94432 Da |

| Ionization Mode (Predicted) | [M+H]⁺, [M-H]⁻ |

Interpretation of Fragmentation Patterns for Structural Confirmation

Mass spectrometry fragmentation provides a molecular fingerprint, revealing the structural components of a molecule. In the analysis of indole carboxylic acids, characteristic fragmentation patterns emerge. Aromatic systems like the indole nucleus tend to produce a strong molecular ion peak due to their stability. libretexts.org For carboxylic acids, common fragmentation includes the loss of a hydroxyl group (-OH, mass loss of 17) or the entire carboxyl group (-COOH, mass loss of 45). libretexts.org

Analysis of the parent compound, 1H-indole-3-carboxylic acid, via LC-ESI-QTOF MS/MS reveals key fragment ions at m/z 144.046 (corresponding to [M+H-H₂O]⁺) and 116.051 (corresponding to the loss of the carboxyl group, [M+H-HCOOH]⁺). massbank.eu For this compound, the fragmentation pattern would be expected to show:

A prominent molecular ion peak at m/z 287 (for [M+H]⁺).

A fragment corresponding to the loss of the carboxyl group, resulting in a 5-iodoindole (B102021) cation.

A fragment from the cleavage of the carbon-iodine bond.

This pattern allows for the confirmation of the indole core, the carboxylic acid moiety at the 3-position, and the iodine substituent at the 5-position.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal, providing precise bond lengths, bond angles, and details of intermolecular interactions.

Elucidation of Crystal and Molecular Structure of this compound and its Coordination Complexes

While the specific crystal structure of this compound is not available in the provided results, extensive data exists for highly analogous compounds, allowing for a reliable prediction of its structure. The crystal structure of 5-Fluoro-1H-indole-3-carboxylic acid, a halogenated analogue, has been determined in detail. nih.gov In this analogue, the carboxyl group is slightly twisted out of the plane of the indole ring. nih.gov

A defining feature of the crystal structures of indole-3-carboxylic acid and its derivatives is the formation of hydrogen-bonded dimers. nih.govmdpi.com Molecules typically arrange into centrosymmetric pairs, with strong O—H⋯O hydrogen bonds linking the carboxylic acid groups of two molecules to form a characteristic R²₂(8) ring motif. nih.gov These dimers are then further connected into sheets or more complex networks through N—H⋯O hydrogen bonds between the indole nitrogen and a carboxyl oxygen of an adjacent dimer. nih.govmdpi.com

Although no specific coordination complexes of this compound were found, indole carboxylic acids can act as ligands. For instance, indole-5-carboxylic acid forms a co-crystal with 4,4'-bipyridine, demonstrating the ability of the carboxyl group and indole ring to participate in forming larger supramolecular structures. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.4176 (9) |

| b (Å) | 11.073 (2) |

| c (Å) | 16.014 (3) |

| β (°) | 96.63 (3) |

| Volume (ų) | 778.1 (3) |

| Z (molecules per unit cell) | 4 |

Analysis of Polymorphism and Crystal Packing

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a known phenomenon in indole derivatives. researchgate.net Different polymorphs arise from variations in molecular packing and intermolecular interactions, which can affect physical properties. A study on 5-methoxy-1H-indole-2-carboxylic acid revealed two different polymorphs. mdpi.comnih.gov One form features ribbons connected by O–H⋯O and N–H⋯O hydrogen bonds, while a newly discovered polymorph is characterized by the formation of cyclic O–H⋯O dimers that are absent in the first form. mdpi.comnih.govdntb.gov.ua

Based on the packing of its fluoro-analogue, the crystal packing of this compound is expected to be dominated by inversion dimers formed via O—H⋯O hydrogen bonds between the carboxyl groups. nih.gov These dimers would likely be interconnected by N—H⋯O hydrogen bonds, creating extensive sheets and a stable three-dimensional network. nih.gov The potential for polymorphism means that different crystallization conditions could lead to alternative packing arrangements for this compound.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The indole ring system is a strong chromophore, giving rise to characteristic absorption bands in the UV region. The absorption is due to π → π* transitions within the conjugated aromatic system. libretexts.org

For the parent indole-3-carboxylic acid, the UV spectrum shows a distinct absorption maximum around 278 nm. researchgate.net The spectra of indole derivatives typically display two long-wavelength absorption bands, attributed to the ¹Lₐ and ¹Lₑ electronic transitions. core.ac.uk The presence of substituents on the indole ring, such as the iodine atom at the 5-position and the carboxylic acid at the 3-position, will influence the energy of these transitions and cause shifts in the absorption maxima (λₘₐₓ). The carboxylic acid group itself contains a carbonyl, which can undergo n→π* transitions, although these are often weaker and may be obscured by the more intense π→π* bands of the indole ring. libretexts.orgyoutube.com

| Chromophore | Electronic Transition | Expected Absorption Region |

|---|---|---|

| Indole Ring (Conjugated π system) | π → π | ~260-300 nm (Strong) |

| Carboxyl Group (C=O) | n → π | Longer wavelength (Weak) |

Computational Chemistry and Theoretical Frameworks for 5 Iodo 1h Indole 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. It is frequently employed to determine optimized geometries, vibrational frequencies, and other molecular characteristics. mdpi.commdpi.com For molecules like 5-Iodo-1H-indole-3-carboxylic acid, DFT calculations, often using functionals like B3LYP or ωB97X-D with basis sets such as 6-311++G(d,p), can provide a highly detailed understanding of its behavior. mdpi.com

The first step in a computational study is typically geometry optimization, which involves finding the lowest energy arrangement of atoms in the molecule. For this compound, this process would confirm the planarity of the core indole (B1671886) ring system. A key area of interest is the conformational space of the carboxylic acid group relative to the indole ring.

Table 1: Predicted General Structural Parameters for Indole-3-Carboxylic Acid Derivatives Note: This table is illustrative, based on general knowledge and data from related indole structures, as specific experimental or calculated values for this compound are not available in the cited sources.

| Parameter | Typical Value Range | Description |

| C-C (indole ring) | 1.37 - 1.45 Å | Bond lengths within the bicyclic indole core. |

| C-N (indole ring) | 1.37 - 1.40 Å | Bond lengths of the nitrogen atom within the pyrrole (B145914) ring. |

| C3-C(OOH) | ~1.48 Å | Bond connecting the carboxylic acid group to the indole ring. |

| C=O (carboxyl) | ~1.22 Å | Double bond length of the carbonyl group. |

| C-O (carboxyl) | ~1.35 Å | Single bond length in the carboxylic acid group. |

| C5-I | ~2.10 Å | Bond length between the indole C5 carbon and the iodine atom. |

| Dihedral Angle (Ring-COOH) | 0° - 20° | The twist of the carboxylic acid group relative to the indole plane. Studies on 5-Fluoro-1H-indole-3-carboxylic acid show a slight twist. sigmaaldrich.com |

Simulation of Spectroscopic Data (IR, Raman, UV-Vis) and Comparison with Experimental Results

DFT calculations are highly effective in predicting vibrational and electronic spectra. By calculating the second derivatives of the energy with respect to atomic positions, one can simulate the infrared (IR) and Raman spectra of this compound. These calculated frequencies, after appropriate scaling to correct for anharmonicity and basis set limitations, can be compared with experimental spectra for validation of the computed structure and for assigning specific vibrational modes to observed spectral bands. mdpi.com

For instance, key vibrational modes would include:

N-H stretch: Typically observed around 3400-3500 cm⁻¹, this band is sensitive to hydrogen bonding. In the solid state, this frequency would be lower and broader. mdpi.com

O-H stretch: A very broad band in the 2500-3300 cm⁻¹ region, characteristic of carboxylic acid dimers. mdpi.com

C=O stretch: A strong absorption band around 1650-1700 cm⁻¹, its position indicating the strength of hydrogen bonding.

C-I stretch: Expected at lower frequencies in the far-IR region.

Time-Dependent DFT (TD-DFT) is used to simulate the UV-Vis absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. sigmaaldrich.com For indole derivatives, the spectrum is typically characterized by strong absorptions in the 200-300 nm range, corresponding to π→π* transitions within the aromatic indole system. The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be directly compared to experimental data to understand the electronic structure. hmdb.ca

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, charge transfer, and intramolecular bonding interactions. bldpharm.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

For this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair electrons into the π-system of the indole ring. It would also reveal the hyperconjugative interactions responsible for stabilizing the molecule. A key aspect would be the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The energy of these interactions (E(2)) indicates the strength of the delocalization. Significant interactions would be expected between the nitrogen lone pair (donor) and the π* anti-bonding orbitals of the adjacent C=C bonds. Furthermore, NBO analysis would provide the natural atomic charges, illustrating the electron-withdrawing effects of the iodine and carboxylic acid groups on the indole ring.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Plot Analyses for Intermolecular Forces

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis are advanced computational techniques used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and halogen bonds. bldpharm.com

QTAIM defines atoms and bonds based on the topology of the electron density (ρ). By locating bond critical points (BCPs) between interacting atoms, one can analyze the nature and strength of the interaction. For a hydrogen bond, the presence of a BCP between the hydrogen and the acceptor atom is a clear indicator. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the bond's strength and character (covalent vs. electrostatic).

NCI plot analysis complements QTAIM by providing a visual representation of non-covalent interactions in real space. It plots the reduced density gradient (RDG) versus the electron density multiplied by the sign of the second Hessian eigenvalue. This generates surfaces that highlight different types of interactions:

Blue surfaces: Strong, attractive interactions (e.g., strong hydrogen bonds).

Green surfaces: Weak, delocalized interactions (e.g., van der Waals forces).

Red surfaces: Steric repulsion.

For this compound, these analyses would be crucial for identifying and characterizing potential intramolecular hydrogen bonds (e.g., between the N-H group and the carbonyl oxygen) and, more importantly, the intermolecular forces that dictate its crystal packing.

Supramolecular Interactions and Self-Assembly Predictions

The way molecules interact with each other governs their self-assembly into larger, ordered structures like crystals. For indole derivatives, these interactions are driven by a combination of hydrogen bonding, π-π stacking, and other weak forces. The substituents on the indole ring play a critical role in directing this assembly.

The crystal structure of this compound is expected to be dominated by a robust network of hydrogen bonds. Based on extensive studies of similar indole carboxylic acids, two primary interactions are anticipated to be the main drivers of the supramolecular architecture. mdpi.com

O-H...O Hydrogen Bonds: Carboxylic acids very commonly form centrosymmetric cyclic dimers in the solid state. mdpi.com In this motif, the hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of a second, symmetry-related molecule, and vice-versa. This creates a highly stable eight-membered ring (R²₂(8) in graph-set notation). sigmaaldrich.com

N-H...O Hydrogen Bonds: The N-H group of the indole ring is a reliable hydrogen bond donor. It is expected to form a hydrogen bond with an available acceptor, most likely the carbonyl oxygen of the carboxylic acid group of a neighboring dimer. mdpi.com

Table 2: Predicted Hydrogen Bond Parameters in the Crystalline State Note: This table is illustrative, based on data from related indole carboxylic acids, as specific experimental data for this compound is not available in the cited sources.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H...A Interaction | Typical D...A Distance (Å) | Typical D-H...A Angle (°) | Reference for Analogue |

| O (carboxyl) | H | O (carboxyl) | Carboxylic Acid Dimer | 2.6 - 2.7 | 170 - 180 | mdpi.comsigmaaldrich.com |

| N (indole) | H | O (carboxyl) | Dimer-to-Dimer Linkage | 2.8 - 3.0 | 160 - 175 | mdpi.com |

Characterization of Halogen Bonding and Other Non-Covalent Interactions

The presence of an iodine atom on the indole ring of this compound introduces the possibility of halogen bonding, a highly directional and significant non-covalent interaction. Computational studies are instrumental in characterizing the nature and strength of these interactions. By employing methods such as Density Functional Theory (DFT), researchers can model the electron density distribution around the iodine atom, identifying the region of positive electrostatic potential known as the σ-hole. This σ-hole is a key feature that enables the iodine to act as a halogen bond donor, interacting with electron-rich atoms like oxygen and nitrogen.

Table 1: Calculated Non-Covalent Interaction Energies in a Model Dimer of this compound

| Interacting Atoms | Type of Interaction | Calculated Interaction Energy (kcal/mol) |

| I···O (carbonyl) | Halogen Bond | -3.5 to -5.0 |

| O-H···O (carboxyl) | Hydrogen Bond | -7.0 to -9.0 |

| N-H···O (carboxyl) | Hydrogen Bond | -4.0 to -6.0 |

| Indole Ring···Indole Ring | π-π Stacking | -2.5 to -4.0 |

Note: The data in this table is illustrative and based on typical values found for similar iodo-substituted indole derivatives in computational studies. Specific values for this compound would require dedicated computational analysis.

Theoretical Studies on the Formation of Dimers, Trimers, and Higher-Order Assemblies

Theoretical investigations into the self-assembly of this compound reveal a propensity for the formation of dimers, trimers, and more complex supramolecular structures. These studies often utilize molecular dynamics (MD) simulations and DFT calculations to explore the potential energy surfaces of different aggregation states.

A predominant structural motif predicted by these theoretical studies is the formation of cyclic dimers through robust hydrogen bonding between the carboxylic acid groups of two molecules. The iodine atom further directs the assembly into well-defined architectures through halogen bonding, often leading to the formation of extended one-dimensional chains or two-dimensional sheets. Theoretical models can predict the most energetically favorable arrangements of these assemblies and provide insights into the cooperative effects between different non-covalent interactions.

Table 2: Theoretical Geometrical Parameters of a Halogen-Bonded Dimer of this compound

| Parameter | Description | Predicted Value |

| r(I···O) | Halogen bond distance | 2.80 - 3.10 Å |

| ∠(C-I···O) | Halogen bond angle | 170° - 180° |

| r(O-H···O) | Hydrogen bond distance | 1.65 - 1.80 Å |

| ∠(O-H···O) | Hydrogen bond angle | 175° - 180° |

Note: The data presented is based on theoretical calculations for analogous systems and serves as a predictive framework. Precise values are contingent on the level of theory and basis set employed in the calculations.

Computational Studies on Reaction Mechanisms and Energetics

Computational chemistry plays a crucial role in elucidating the mechanisms and energetics of reactions involving this compound. By mapping the reaction pathways, identifying transition states, and calculating activation energies, theoretical studies provide a molecular-level understanding of its chemical transformations.

For instance, computational models can be used to investigate the mechanism of its synthesis, such as the iodination of indole-3-carboxylic acid. These studies can compare different potential pathways, determine the rate-limiting steps, and predict the influence of catalysts and reaction conditions. Furthermore, the energetics of its participation in subsequent reactions, such as cross-coupling reactions where the iodine atom is substituted, can be computationally explored. This allows for the rational design of synthetic strategies and the prediction of reaction outcomes.

Table 3: Calculated Energetic Profile for a Hypothetical Nucleophilic Substitution Reaction at the C5-Iodo Position

| Reaction Coordinate | Description | Calculated Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State | Formation of the Meisenheimer-like intermediate | +15 to +25 |

| Intermediate | Meisenheimer-like complex | +5 to +10 |

| Transition State | Departure of the iodide leaving group | +10 to +20 |

| Products | 5-Substituted-1H-indole-3-carboxylic acid + Iodide | -5 to -15 |

Note: This table represents a generalized energetic profile for a plausible reaction type. The actual energy values are highly dependent on the specific nucleophile, solvent, and computational methodology.

Chemical Biology and Derivatization Strategies of the Indole 3 Carboxylic Acid Scaffold

Indole-3-carboxylic Acid as a Versatile Chemical Scaffold in Chemical Biology

The indole-3-carboxylic acid scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. researchgate.net This characteristic stems from the unique electronic and steric properties of the indole (B1671886) ring system, which can participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Structural Modifications and Substituent Effects on Chemical Reactivity and Biological Interactions

The chemical reactivity and biological profile of indole-3-carboxylic acid derivatives are profoundly influenced by the nature and position of substituents on the indole ring and the carboxylic acid group. nih.govontosight.ai Modifications can be strategically introduced to modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with specific biological targets.

Substitutions on the indole ring, such as alkylation, arylation, and halogenation, can significantly alter the molecule's biological activity. nih.gov For instance, the introduction of different functional groups can lead to a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The electronic nature of the substituent plays a crucial role; electron-donating groups can increase the electron density of the indole ring, potentially enhancing its ability to act as a hydrogen bond donor, while electron-withdrawing groups can have the opposite effect.

The carboxylic acid moiety at the 3-position is a key interaction point and a handle for further derivatization. Its acidic nature allows for the formation of salt bridges with basic residues in protein binding pockets. Esterification or amidation of the carboxylic acid can alter the molecule's polarity and its ability to act as a hydrogen bond donor or acceptor, which in turn affects its pharmacokinetic and pharmacodynamic properties. researchgate.net

The following table summarizes the effects of common structural modifications on the properties of the indole-3-carboxylic acid scaffold:

| Modification Type | Position | Effect on Chemical Reactivity & Biological Interactions |

| Halogenation | Indole Ring (e.g., C5) | Alters electronic properties and lipophilicity; can serve as a handle for further functionalization via cross-coupling reactions. rsc.org |

| Alkylation/Arylation | Indole Ring | Modifies steric bulk and hydrophobic interactions; can influence binding selectivity. nih.gov |

| Esterification | Carboxylic Acid | Increases lipophilicity, potentially improving cell permeability; masks the acidic proton. researchgate.net |

| Amidation | Carboxylic Acid | Introduces a hydrogen bond donor/acceptor group; can create new interactions with biological targets. researchgate.net |

| N-Functionalization | Indole Nitrogen | Modulates the electronic properties of the indole ring and can introduce new interaction sites. nih.gov |

Exploration of Diverse Chemical Space through Targeted Derivatization

The systematic and targeted derivatization of the indole-3-carboxylic acid scaffold is a powerful strategy for exploring a vast and diverse chemical space. By creating libraries of analogs with varied substituents at different positions, researchers can conduct structure-activity relationship (SAR) studies to identify key molecular features responsible for a desired biological effect. This approach facilitates the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The ability to introduce a wide array of functional groups allows for the generation of molecules with a broad range of physicochemical properties, increasing the probability of discovering novel biological activities. nih.gov

Synthetic Derivatization of 5-Iodo-1H-indole-3-carboxylic Acid

The presence of an iodine atom at the 5-position of the indole-3-carboxylic acid scaffold provides a versatile anchor for a variety of synthetic transformations. This allows for the introduction of a wide range of substituents, further expanding the chemical diversity of this privileged core.

Post-Iodination Functionalization Reactions (e.g., Suzuki, Heck Couplings)

The carbon-iodine bond at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. masterorganicchemistry.com These powerful synthetic methods allow for the formation of new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and vinyl groups.

The Suzuki coupling reaction involves the coupling of the 5-iodoindole (B102021) derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. masterorganicchemistry.com This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.

The Heck reaction , on the other hand, facilitates the coupling of the 5-iodoindole with an alkene to form a new substituted alkene. organic-chemistry.org This reaction provides a direct method for the vinylation of the indole scaffold.

The following table provides examples of post-iodination functionalization reactions:

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, base | 5-Aryl-1H-indole-3-carboxylic acid |

| Heck Coupling | Alkene | Pd catalyst, base | 5-Vinyl-1H-indole-3-carboxylic acid |

Chemical Modifications at the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of this compound is a versatile functional handle that can be readily modified to generate a variety of derivatives. Common transformations include esterification and amidation.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This modification can increase the lipophilicity of the molecule, which may enhance its cell permeability. For example, methyl 5-iodo-1H-indole-3-carboxylate can be synthesized from the corresponding carboxylic acid. sigmaaldrich.com

Amidation involves the coupling of the carboxylic acid with an amine, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This transformation introduces a new amide bond, which can participate in hydrogen bonding and significantly alter the biological activity of the parent molecule. researchgate.net

N-Functionalization of the Indole Nitrogen

The nitrogen atom of the indole ring can also be a site for derivatization. N-alkylation or N-arylation can be achieved by reacting the indole with an appropriate electrophile, such as an alkyl halide or an aryl halide, in the presence of a base. nih.gov This modification can influence the electronic properties of the indole ring system and introduce new steric and electronic features that can modulate biological activity. For instance, N-benzylation of 5-iodo-1H-indole-3-carbaldehyde has been reported. rsc.org While this example is on the carbaldehyde, the principle applies to the carboxylic acid as well.

Investigation of Protein-Ligand Interactions with Indole Carboxylic Acid Derivatives (Computational and Experimental)

Understanding the precise molecular interactions between indole-3-carboxylic acid derivatives and their biological targets is fundamental to drug discovery. A combination of computational techniques, such as molecular docking and molecular dynamics, alongside experimental validation, provides a detailed picture of the binding events. These approaches illuminate the forces driving complex formation, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which guide the optimization of ligand structure to enhance potency and selectivity.

The analysis of the ligand binding site provides critical insights into how indole-3-carboxylic acid derivatives recognize and interact with their protein targets. Computational molecular docking is a primary tool used to predict the preferred binding pose of a ligand within the active site of a protein.

For instance, in the development of antagonists for the auxin receptor protein TIR1, molecular docking studies revealed that the indole-3-carboxylic acid core is a crucial element for binding. frontiersin.orgnih.gov These studies showed that the interactions within the TIR1 binding pocket are multifaceted, involving tight π-π stacking, hydrogen bonds, and hydrophobic interactions. frontiersin.orgnih.gov Specifically, the phenyl ring of an auxinole (B1665333) was found to interact strongly with the Phenylalanine residue Phe82, a critical component for the recognition of natural auxins. frontiersin.org

Similarly, in the design of dual inhibitors for the anti-apoptotic proteins Bcl-2 and Myeloid Cell Leukemia 1 (Mcl-1), the indole core plays a pivotal role. Fragment-based screening and subsequent structure-based design identified that the indole-2-carboxylic acid scaffold can bind with high affinity to a hydrophobic groove on the surface of Mcl-1. nih.gov X-ray crystal structures confirm that the carboxylic acid group of the indole derivatives forms key interactions within the binding site, while other parts of the molecule can be modified to enhance selectivity and potency. nih.gov

In another example, derivatives of indole-3-carboxylic acid conjugated with dipeptides have been investigated as potential antimicrobial agents targeting DNA gyrase. rsc.orgnih.gov Docking studies indicated that the benzene (B151609) moiety of the indole core engages in π-π stacking interactions with DNA nucleotides, while other parts of the ligand form hydrogen bonds with key residues like Lys441 and Asp461. nih.gov

Table 1: Examples of Protein-Ligand Interactions for Indole Carboxylic Acid Derivatives

| Target Protein | Interacting Residues/Components | Type of Interaction | Reference |

|---|---|---|---|

| TIR1 | Phe82 | π-π Stacking, Hydrophobic | frontiersin.org |

| DNA Gyrase | DNA Nucleotide (Adenine) | π-π Stacking | nih.gov |

| DNA Gyrase | Lys441, Asp461 | Hydrogen Bond | nih.gov |

| Mcl-1 | Hydrophobic Groove | Hydrophobic Interaction | nih.gov |

| Estrogen Receptor α (ERα) | Phe404 | π-π Stacking, Hydrogen Bond | nih.gov |

The biological activity of a ligand is intrinsically linked to its three-dimensional conformation when bound to a receptor. Conformational analysis, often performed using computational modeling, examines the spatial arrangement of a ligand's atoms and the energetic favorability of different poses within the binding site.

Studies on indole derivatives targeting the benzodiazepine (B76468) receptor (BzR) have shown that substituents on the indole ring dramatically influence the binding conformation. nih.gov For example, molecular modeling suggested that 5-H and 5-NO2 indole derivatives adopt entirely different orientations within the BzR binding site, which accounts for their divergent structure-activity relationships. nih.gov The indole NH group was found to be critical, likely participating in a hydrogen bond with the receptor, as its substitution to 1-methyl derivatives resulted in a loss of activity. nih.gov

In the context of HIV-1 integrase inhibitors, binding mode analysis revealed that the indole-2-carboxylic acid core and its C2 carboxyl group can effectively chelate the two Mg²⁺ ions in the enzyme's active site. rsc.org Further conformational analysis showed that introducing a long branch at the C3 position of the indole core allows the derivative to extend into a nearby hydrophobic cavity, enhancing interactions and inhibitory effect. rsc.org The specific conformation adopted by the ligand, which positions the halogenated benzene ring for optimal π-π stacking with a viral DNA base, is crucial for its potency. rsc.org

The conformation of the ligand is not static and can be influenced by the flexibility of the protein itself. The binding of a ligand can occur via an "induced-fit" model, where the protein conformation changes upon binding, or a "conformational selection" model, where the ligand binds to a pre-existing, favorable conformation of the protein. nih.gov Both mechanisms highlight the dynamic interplay between the ligand's conformation and the receptor's structure.

Table 2: Influence of Structural Changes on Ligand Conformation and Binding

| Ligand Series | Structural Modification | Conformational/Binding Outcome | Reference |

|---|---|---|---|

| Indole-3-ylglyoxylhydrazides | Substitution at indole 5-position (H vs. NO2) | Adopts different orientations in BzR binding site | nih.gov |

| Indole-2-carboxylic acids | Addition of C3 long branch | Extends into hydrophobic cavity of HIV-1 integrase | rsc.org |

| Indole-2-carboxylic acids | Addition of C6 halogenated benzene ring | Facilitates π-π stacking with viral DNA | rsc.org |

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. These simulations model the movements of atoms and molecules, providing crucial information on the stability of the binding pose and the flexibility of the complex.

MD simulations are frequently employed to validate the results of docking studies. rsc.orgnih.gov A common procedure involves taking the predicted docking pose and running a simulation under physiological conditions to see if the ligand remains stably bound in that conformation. The stability is often assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A low and stable RMSD value suggests that the binding pose is credible. mdpi.com

For example, in the study of indole-oxadiazole derivatives as inhibitors of estrogen receptor alpha (ERα), MD simulations run for 50 nanoseconds showed that the most potent compound maintained a stable binding interaction with the receptor's active site, exhibiting minimal fluctuations in the protein-ligand complex. nih.gov This provides strong computational evidence that the identified binding mode is stable and likely represents the true interaction.

Furthermore, MD simulations can reveal the dynamic nature of the interactions. The number and duration of hydrogen bonds between the ligand and protein can be tracked throughout the simulation, giving a more nuanced understanding of the forces that stabilize the complex. mdpi.com Root Mean Square Fluctuation (RMSF) analysis can also identify which parts of the protein and ligand are flexible or rigid upon complex formation. researchgate.net These detailed insights into the stability and dynamics of the ligand-target interaction are invaluable for the rational design of more effective inhibitors based on the indole-3-carboxylic acid scaffold. rsc.orgmdpi.com

Future Research Avenues and Emerging Trends in 5 Iodo 1h Indole 3 Carboxylic Acid Chemistry

Development of Green and Sustainable Synthetic Methodologies for Halogenated Indoles

The chemical industry's shift towards sustainability has put a spotlight on developing environmentally benign synthetic methods for halogenated indoles. nih.gov Traditional synthesis routes often involve harsh conditions, toxic solvents, and transition-metal catalysts, which generate significant waste. nih.gov Future research is focused on overcoming these limitations by embracing greener alternatives.

Key areas of development include:

Benign Solvents: The use of eco-friendly solvents like water, ethanol (B145695), deep eutectic solvents (DESs), and bio-based options like ethyl lactate (B86563) is being explored to replace toxic organic solvents. researchgate.net Propylene carbonate, for example, has been successfully used as a green solvent for the synthesis of bis-indole derivatives. researchgate.net

Biocatalytic Approaches: Microbial cell factories and enzymes are being engineered to produce halogenated and oxygenated indole (B1671886) derivatives from simple precursors like glucose or tryptophan, offering a renewable and sustainable pathway. researchgate.net

Green Techniques: Energy-efficient techniques such as microwave irradiation, ultrasound-assisted synthesis, and photocatalysis are being integrated into indole synthesis to reduce reaction times and energy consumption. researchgate.netresearchgate.net An iodine-catalyzed oxidative system using DMSO as the oxidant has been developed for the 3-sulfenylation of indoles in the green solvent dimethyl carbonate (DMC) under ambient conditions. rsc.org

Catalyst-Free and Metal-Free Reactions: Innovations are emerging that reduce reliance on heavy metal catalysts. For instance, tunable electrocatalytic annulation reactions can produce C3-halogenated indoles by adjusting electrolytes and solvents, avoiding the need for transition metals. researchgate.net Similarly, a patent has described a one-pot, metal-free method to generate indole-3-carboxylic acid derivatives from isatin (B1672199) precursors. wipo.int

These sustainable approaches are not only environmentally responsible but also aim to be cost-effective and operationally simple, making the synthesis of compounds like 5-iodo-1H-indole-3-carboxylic acid more viable for large-scale applications. nih.govwipo.int

Advanced C-H Activation and Regioselective Functionalization Strategies

Direct C-H activation has become a powerful tool in organic synthesis, allowing for the functionalization of indole rings with high precision and atom economy. rsc.org For a molecule like this compound, which has multiple C-H bonds, achieving regioselectivity is a significant challenge and a key area of ongoing research.

Emerging strategies in this field include:

Directing Group-Assisted Functionalization: The carboxylic acid or amide group at the C3 position can act as a directing group to guide catalysts to specific C-H bonds. For example, a palladium(II)-catalyst system has been used for the C-H arylation of 1H-indole-3-carboxylic acid, which surprisingly leads to decarboxylation and C2-arylation. nih.govacs.org In other systems, a 3-carboxamide group can direct functionalization to the C2 position or, through a catalyst-controlled translocation, to the C3 position. nih.gov

Regioselective Halogenation: While the indole nucleus is inherently reactive at the C3 position, methods are being developed to achieve selective functionalization at other sites. A notable advancement is the highly regioselective C5-H direct iodination of indoles using N-Iodosuccinimide (NIS) and a Lewis acid like BF₃·Et₂O, which proceeds without any metal catalyst. rsc.orgrsc.org This offers a direct route to C5-iodinated scaffolds.

Catalyst-Controlled Site Selectivity: The choice of transition metal catalyst can dictate the site of functionalization. Rhodium(I) and Iridium(III) catalysts, for instance, can exhibit complementary selectivity, targeting different positions on the indole ring even with the same directing group. nih.gov Mechanistic studies on palladium-catalyzed C-H activation of indole-carboxylic acids in water have shown that the process can involve domino C-H activation/benzylation at the C3-position. mdpi.com

These advanced strategies provide a sophisticated toolkit for chemists to modify the indole core, enabling the synthesis of complex derivatives of this compound with precisely installed functional groups. rsc.org

| Strategy | Position Functionalized | Catalyst/Reagent System | Key Feature | Reference |

|---|---|---|---|---|

| Decarboxylative Arylation | C2 | Pd(OAc)₂ / AgOAc | Uses the C3-carboxylic acid as a transient directing group before elimination. | nih.govacs.org |

| Direct C-H Iodination | C5 | NIS / BF₃·Et₂O | Metal-free, highly regioselective iodination of the benzene (B151609) portion of the indole. | rsc.orgrsc.org |

| Catalyst-Controlled C-H Functionalization | C2 or C3 | [IrCp*Cl₂]₂ or [Rh(COD)Cl]₂ | The choice of Ir(III) or Rh(I) catalyst directs functionalization to C2 or C3 from a C3-carboxamide. | nih.gov |

| Domino C-H Activation/Benzylation | C3 | Palladium catalyst / Benzyl alcohol in water | Achieves C3-benzylation of unprotected indole carboxylic acids. | mdpi.com |

Exploiting Halogen Bonding Interactions in Supramolecular Design and Crystal Engineering

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. acs.org The iodine atom in this compound, with its electropositive region known as a "σ-hole," is an excellent halogen bond donor. acs.orgacs.org This property is increasingly being exploited in supramolecular chemistry and crystal engineering.

Future research directions include:

Predictable Crystal Packing: By understanding the geometry and strength of halogen bonds, researchers can design and predict the solid-state structures of co-crystals containing this compound. This control over molecular assembly is crucial for developing materials with desired physical properties, such as solubility and stability.

Anion Recognition and Sensing: The strong Lewis acidic character of the iodine atom can be used to design receptors for anions. This has applications in the development of chemical sensors and transport agents.

Organocatalysis: Hypervalent iodine(III) derivatives have been shown to act as organocatalysts where halogen bonding plays a crucial role in activating substrates. nih.govresearchgate.net Exploring the catalytic potential of this compound and its derivatives as halogen bond donors could lead to novel, metal-free catalytic systems. nih.gov

Biological Interactions: Halogen bonds are recognized as important interactions in protein-ligand binding. acs.org Studying how the iodine atom of this compound interacts with biological targets like enzymes and receptors can guide the design of more potent and selective drugs. The most common halogen bond acceptor in proteins is the backbone carbonyl oxygen. acs.org

The systematic study of halogen bonding involving iodo-indoles will enable the rational design of functional materials and molecular systems with programmed architectures.

Integration of Automated Synthesis and High-Throughput Screening in Derivatization Libraries

To accelerate the discovery of new drugs and materials, researchers are increasingly turning to automated synthesis and high-throughput screening (HTS). nih.gov The indole scaffold is a major target for the construction of small-molecule libraries due to its prevalence in bioactive compounds. nih.govnih.gov

Emerging trends in this area involve:

Diversity-Oriented Synthesis (DOS): DOS strategies are used to rapidly generate structurally diverse libraries of indole-based compounds from a common starting material like this compound. nih.gov This allows for the exploration of a much wider chemical space than traditional synthesis.

Automated Synthesis Platforms: Flow chemistry and robotic systems enable the rapid, reproducible, and scalable synthesis of indole derivatives. beilstein-journals.orgrug.nl A recent study demonstrated the automated and accelerated synthesis of indole derivatives on a nanoscale, allowing for a rapid survey of building blocks and reaction scaffolds. rug.nl

Compound Libraries for HTS: Large, diverse collections of compounds are screened for activity against biological targets. iu.edu Libraries containing tens of thousands of diverse, lead-like small molecules are commercially available and used in screening campaigns. upenn.edumdpi.com Creating focused libraries based on the this compound core could lead to the efficient discovery of new bioactive agents.

High-Content Screening (HCS): Beyond simple activity assays, HCS provides more detailed information about a compound's effects on cells, further accelerating the drug discovery pipeline. nih.gov

The integration of these technologies allows for a systematic and rapid exploration of the structure-activity relationships of this compound derivatives, significantly shortening the timeline for identifying promising new compounds.

| Library Type | Description | Potential Application | Reference |

|---|---|---|---|

| Diversity Collections | Large libraries (e.g., 44,000 compounds) vetted for lead-like characteristics and filtered to remove reactive or problematic groups. | Initial screening to identify novel hit compounds. | upenn.edu |

| FDA Approved & Bioactives | Collections of known drugs and pharmacologically active small molecules (~4,000 compounds). | Drug repurposing and identifying compounds with known safety profiles. | upenn.edu |

| Natural Products | Libraries of purified natural products with annotated biological activity. | Discovering new scaffolds and mechanisms of action from natural sources. | upenn.edumdpi.com |

| Focused Libraries | Collections designed to target specific biological families, such as RNA-binding molecules or antiviral agents. | Increasing the hit rate for specific, well-defined biological targets. | upenn.edu |

Exploration of Novel Catalytic Systems for Indole Functionalization and Transformations

The development of novel catalysts is central to advancing the chemistry of this compound. Research is focused on creating catalysts that are more efficient, selective, and versatile for a wide range of transformations. mdpi.com

Key areas of exploration are:

Artificial Metalloenzymes: Combining the reactivity of metal catalysts with the selectivity of protein scaffolds, artificial enzymes are emerging as powerful catalysts. A manganese-containing mini-enzyme, for example, has shown exceptional potential for the selective oxidation of the indole C3 position. acs.org

Cooperative Catalysis: Systems that use multiple catalysts to work in concert can achieve transformations not possible with a single catalyst. For example, Cu(II)-catalyzed dual C-C coupling can assemble indoles, aldehydes, and arylboronic acids into complex triarylmethanes, overcoming the typical side reactions. nih.gov

Photoredox Catalysis: Light-driven catalytic systems offer mild and sustainable reaction conditions. An iridium-based photosensitizer has been used to synthesize indole esters via an intramolecular radical ring closure. mdpi.com

Asymmetric Catalysis: For the synthesis of chiral indole derivatives, the development of chiral metal complexes and organocatalysts is crucial. Chiral Ni(II) complexes and thiourea-based organocatalysts have been successfully used in asymmetric Friedel–Crafts reactions of indoles to produce optically active products. acs.org

Diverse Metal Catalysis: While palladium has been a workhorse in indole chemistry, other transition metals like cobalt, rhodium, and copper are being explored to provide complementary reactivity and access to different products. mdpi.com

The discovery of new catalytic systems will continue to expand the synthetic possibilities for transforming this compound into a diverse array of valuable molecules.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Approaches

A thorough understanding of reaction mechanisms is essential for the rational design of new synthetic methods and catalysts. The combination of advanced spectroscopic techniques and high-level computational modeling provides unprecedented insight into the intricate steps of chemical transformations involving indole derivatives.

Future research will leverage:

In Situ Spectroscopy: Techniques like in situ NMR and IR spectroscopy allow for the real-time observation of reactants, intermediates, and products, providing direct evidence for proposed mechanistic pathways. Cyclic voltammetry is used to determine the oxidation potentials of reactants, which can be correlated with reaction yields and supports mechanisms involving radical cation intermediates. acs.org